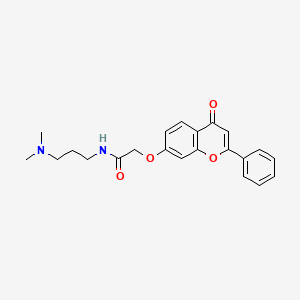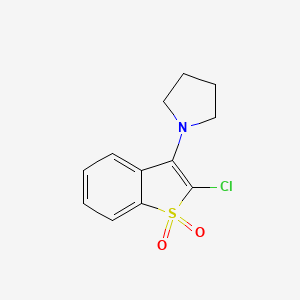![molecular formula C24H17N3O3S B15345243 N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide CAS No. 6292-36-0](/img/structure/B15345243.png)
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both anthracene and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions can be employed to introduce the 9,10-dioxo functionality.
Synthesis of the Benzimidazole Derivative: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the anthracene and benzimidazole derivatives through a sulfanyl acetamide linkage, often using reagents like thionyl chloride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its electronic properties.
Substitution: Functional groups on the benzimidazole ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a probe in various analytical techniques.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent markers or as inhibitors of specific enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic semiconductors or as a component in advanced materials.
作用機序
The mechanism of action for N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone.
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole.
Uniqueness
What sets N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide apart is the combination of the anthracene and benzimidazole moieties, which could confer unique electronic and biological properties.
特性
CAS番号 |
6292-36-0 |
|---|---|
分子式 |
C24H17N3O3S |
分子量 |
427.5 g/mol |
IUPAC名 |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H17N3O3S/c1-13-9-10-17-19(11-13)27-24(26-17)31-12-20(28)25-18-8-4-7-16-21(18)23(30)15-6-3-2-5-14(15)22(16)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
InChIキー |
NMSPLEZYVZEKOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


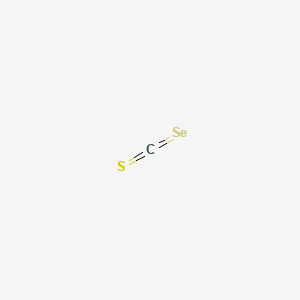
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)

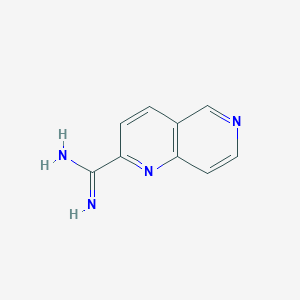
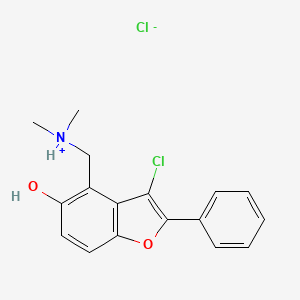
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
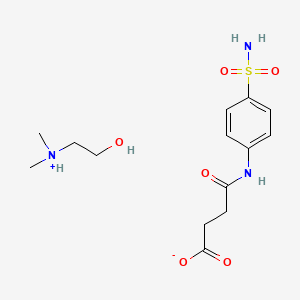
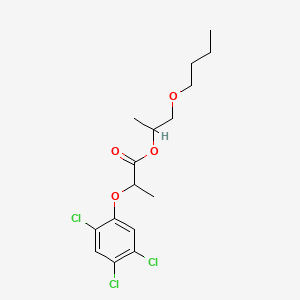

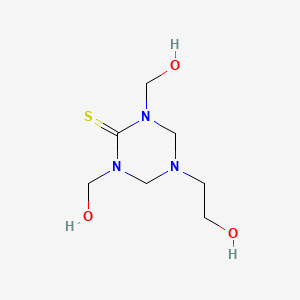
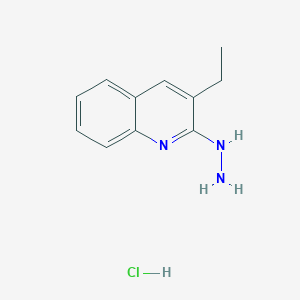
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
